2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane
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Overview
Description
2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane is a complex organic compound with the molecular formula C5H7NO4S2. This compound is known for its unique structure, which includes both carboxyl and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane typically involves the reaction of rhodanine-3-acetic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl groups to sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl or sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, thiol derivatives, and substituted carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carboxylic acids and sulfanyl-containing molecules such as:
- Rhodanine-3-acetic acid
- 2-Mercaptoacetic acid
- 3-Mercaptopropionic acid
Uniqueness
What sets 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane apart is its dual functionality, combining both carboxyl and sulfanyl groups. This unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H12O4S3 |
---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane |
InChI |
InChI=1S/C5H6O4S3.C2H6/c6-3(7)1-11-5(10)12-2-4(8)9;1-2/h1-2H2,(H,6,7)(H,8,9);1-2H3 |
InChI Key |
GGODAOHFHTXOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC.C(C(=O)O)SC(=S)SCC(=O)O |
Origin of Product |
United States |
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